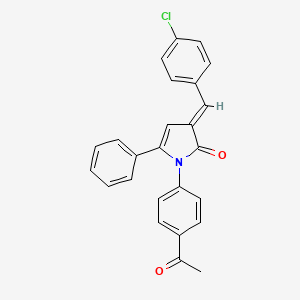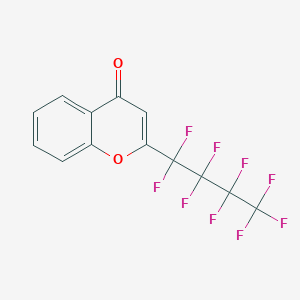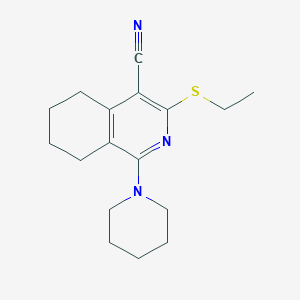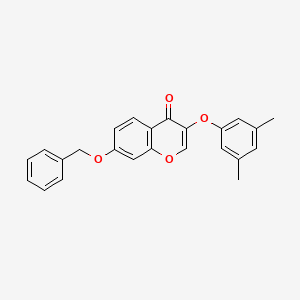![molecular formula C22H19ClN2O3 B11652169 N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドは、様々な科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、クロロ置換フェニル環とヘキサヒドロ-イソインドール部分を含む独特の構造が特徴です。その分子式はC22H19ClN2O3で、分子量は394.85 g/molです。
準備方法
合成経路と反応条件
N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、イソインドール誘導体の調製から始まり、その後、制御された条件下でクロロ置換ベンゼン誘導体と反応させます。反応条件には、ジクロロメタンまたはトルエンなどの溶媒の使用や、カップリング反応を促進するためのパラジウム炭素 (Pd/C) などの触媒の使用が含まれることがよくあります。
工業生産方法
工業的な設定では、この化合物の生産は、反応物を最適な条件下で組み合わせることで収率と純度を最大化する、大規模なバッチ反応器を伴う場合があります。このプロセスには、最終生成物を精製するための再結晶やクロマトグラフィーなどの手順が含まれる場合があります。潜在的に危険な化学物質や条件を使用するため、安全対策が不可欠です。
化学反応の分析
反応の種類
N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して酸化することができ、対応するカルボン酸またはケトンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの試薬を使用して行うことができ、アルコールやアミンが生成されます。
置換: フェニル環のクロロ基は、適切な条件下でアミンやチオールなどの求核剤によって置換することができ、様々な誘導体が生成されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
置換: アミン、チオール、多くの場合、水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの塩基の存在下
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸が生成される可能性がある一方、還元によってアルコールやアミンが生成される可能性があります。
科学研究への応用
N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドは、科学研究で様々な用途があります。
化学: より複雑な有機分子の合成の中間体として使用されます。
生物学: タンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に活用されています。
科学的研究の応用
N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドが効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる可能性があり、生化学的経路の調節につながります。たとえば、その潜在的な抗炎症効果は、炎症反応に関与する主要な酵素の阻害によるものと考えられます。
類似化合物との比較
類似化合物
- N-[2-クロロ-4-(1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)フェニル]-2-ヒドロキシベンゾアミド
- N-(3-クロロ-1,4-ジオキソ-1,4-ジヒドロナフタレン-2-イル)-N-(2-メトキシエチル)アセトアミド
独自性
類似化合物と比較して、N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドは、ヘキサヒドロ-イソインドール部分とフェニルアセトアミド基などの特定の構造的特徴により独自です。これらの構造要素は、その独特な化学反応性と潜在的な生物活性に貢献しています。
この詳細な概要は、N-[2-クロロ-4-(1,3-ジオキソ-1,3,3a,4,7,7a-ヘキサヒドロ-2H-イソインドール-2-イル)フェニル]-2-フェニルアセトアミドを包括的に理解し、その合成、反応、用途、および独自の特性を強調しています。
特性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC名 |
N-[2-chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-13-15(25-21(27)16-8-4-5-9-17(16)22(25)28)10-11-19(18)24-20(26)12-14-6-2-1-3-7-14/h1-7,10-11,13,16-17H,8-9,12H2,(H,24,26) |
InChIキー |
CNVKMNYNGUBJLS-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)CC4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652089.png)

![Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11652093.png)
![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)

![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)


![4-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11652125.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)

![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)

